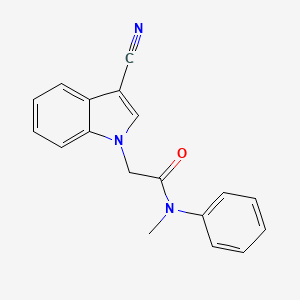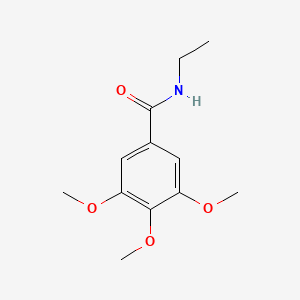
1-benzyl-2-methyl-4(1H)-quinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-2-methyl-4(1H)-quinolinone, also known as BMQ, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. BMQ is a synthetic compound that has been shown to have a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. In
Wirkmechanismus
The mechanism of action of 1-benzyl-2-methyl-4(1H)-quinolinone is not fully understood. However, it has been suggested that 1-benzyl-2-methyl-4(1H)-quinolinone may inhibit the NF-κB pathway, which is involved in inflammation and cancer. 1-benzyl-2-methyl-4(1H)-quinolinone has also been shown to induce apoptosis, which is a process of programmed cell death that is important in the treatment of cancer.
Biochemical and Physiological Effects:
1-benzyl-2-methyl-4(1H)-quinolinone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in inflammation. 1-benzyl-2-methyl-4(1H)-quinolinone has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 1-benzyl-2-methyl-4(1H)-quinolinone has been shown to inhibit the replication of HIV-1 and HCV.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzyl-2-methyl-4(1H)-quinolinone has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and has a high degree of purity. Additionally, 1-benzyl-2-methyl-4(1H)-quinolinone has been extensively studied, which means that there is a large body of literature on its properties and potential therapeutic applications. However, there are also limitations to using 1-benzyl-2-methyl-4(1H)-quinolinone in lab experiments. For example, the mechanism of action of 1-benzyl-2-methyl-4(1H)-quinolinone is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, 1-benzyl-2-methyl-4(1H)-quinolinone has not been extensively studied in animal models, which makes it difficult to translate the results of lab experiments to clinical applications.
Zukünftige Richtungen
There are several future directions for research on 1-benzyl-2-methyl-4(1H)-quinolinone. One area of research could focus on understanding the mechanism of action of 1-benzyl-2-methyl-4(1H)-quinolinone. This would involve identifying the specific pathways that 1-benzyl-2-methyl-4(1H)-quinolinone targets and determining how it interacts with other molecules in the cell. Another area of research could focus on developing more effective synthesis methods for 1-benzyl-2-methyl-4(1H)-quinolinone, which could improve its yield and purity. Additionally, more research could be done to determine the safety and efficacy of 1-benzyl-2-methyl-4(1H)-quinolinone in animal models, which would be an important step towards clinical trials. Finally, 1-benzyl-2-methyl-4(1H)-quinolinone could be studied in combination with other compounds to determine whether it has synergistic effects that could improve its therapeutic potential.
Synthesemethoden
The synthesis of 1-benzyl-2-methyl-4(1H)-quinolinone involves the condensation of 2-amino-1-methylbenzene with benzaldehyde in the presence of acetic acid and hydrochloric acid. The resulting product is then oxidized with potassium permanganate to form 1-benzyl-2-methyl-4(1H)-quinolinone. This method has been optimized to improve the yield and purity of 1-benzyl-2-methyl-4(1H)-quinolinone.
Wissenschaftliche Forschungsanwendungen
1-benzyl-2-methyl-4(1H)-quinolinone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 1-benzyl-2-methyl-4(1H)-quinolinone has also been shown to have anticancer properties, specifically against breast cancer cells. Additionally, 1-benzyl-2-methyl-4(1H)-quinolinone has been shown to have antiviral properties against HIV-1 and HCV.
Eigenschaften
IUPAC Name |
1-benzyl-2-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-13-11-17(19)15-9-5-6-10-16(15)18(13)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVXOPAQECOJBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2N1CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5772557.png)
![N-(4-acetylphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5772562.png)
![N-benzyl-2-(1-ethyl-2,4-dioxo-1,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5772573.png)

![6-nitro-1,3-benzodioxole-5-carbaldehyde {6-[(2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5772599.png)
![ethyl {[2-(3-methylphenyl)-5,6,7,8-tetrahydro-4-quinazolinyl]thio}acetate](/img/structure/B5772604.png)
![4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]morpholine](/img/structure/B5772607.png)

![5-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B5772614.png)

![{[acetyl(ethyl)amino]methyl}[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5772626.png)
![4-(1,3-benzodioxol-5-yloxy)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5772627.png)
![4-({[(2-furylmethyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5772637.png)
![1-[(2-chloro-5-nitrophenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B5772639.png)